molecular formula C19H19NO4S2 B2407832 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1421505-96-5

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2407832
CAS No.: 1421505-96-5
M. Wt: 389.48
InChI Key: FPYSZRNJOIKBQD-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound featuring a distinctive molecular architecture containing dual thiophene rings and a methoxyphenoxy acetamide group. This structure aligns with the known significance of thiophene-based scaffolds in medicinal chemistry and agrochemical research . Thiophene derivatives are recognized as privileged structures in drug discovery due to their versatile biological activities and presence in several commercial pharmaceuticals . These compounds demonstrate a broad spectrum of therapeutic properties, functioning as key pharmacophores in agents with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities . The incorporation of the thiophene moiety is a well-established strategy in the design of bioactive molecules, as its electronic properties and bioisosteric relationship with benzene can enhance binding affinity and optimize pharmacokinetic profiles . Beyond pharmaceuticals, thiophene-containing compounds have also shown substantial utility in material science and as active ingredients in agrochemicals, with several established fungicides such as ethaboxam and penthiopyrad incorporating this heterocycle . The specific substitution pattern in this compound, including the hydroxy-methyl bridge and the 2-methoxyphenoxy acetamide chain, suggests potential for unique target engagement and biological activity. Researchers can leverage this chemical as a key intermediate for the synthesis of more complex molecules or as a probe for investigating novel biological pathways in infectious disease, oncology, and neuroscience research. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-18(21)20-11-13-8-9-17(26-13)19(22)16-7-4-10-25-16/h2-10,19,22H,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSZRNJOIKBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene core structure, which is known for its stability and electronic properties. The molecular formula is C18H19N1O3S2C_{18}H_{19}N_{1}O_{3}S_{2}, with a molecular weight of approximately 349.5 g/mol. The presence of multiple functional groups enhances its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The thiophene rings contribute to the compound's ability to modulate biological pathways effectively. Preliminary studies suggest that it may act as an inhibitor for certain protein targets, which could lead to therapeutic effects in conditions such as diabetes and cancer.

In Vitro Studies

StudyTargetIC50 Value (µM)Effect
Study 1PTP1B Inhibition0.49Significant inhibition observed
Study 2Insulin Signaling Pathway0.62Enhanced glucose uptake in vitro
Study 3Cytotoxicity against Cancer Cell Lines10 nMInduced apoptosis in CCRF-CEM cells

These studies indicate that this compound exhibits potent inhibitory activity against key proteins involved in metabolic processes.

Case Studies

  • Diabetes Model : In a diabetic rat model, administration of the compound resulted in improved insulin sensitivity and a normalized serum lipid profile. This was attributed to the modulation of gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .
  • Cancer Research : A study investigating the compound's effects on leukemia cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 nM, suggesting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiophene Rings : Utilizing methods such as the Gewald reaction.
  • Functionalization : Introducing hydroxymethyl and methoxyphenoxy groups through nucleophilic substitution reactions.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

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